molecular formula C18H16N2O3S B3106637 5-[(2,5-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 15985-21-4

5-[(2,5-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B3106637
CAS No.: 15985-21-4
M. Wt: 340.4 g/mol
InChI Key: AZMYCXMBCKBHCF-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of methoxy, phenyl, and sulfanylidene groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable imidazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidinone derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like halides or amines, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Substituted methoxy derivatives.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy and sulfanylidene groups play a crucial role in its reactivity and binding affinity to biological molecules. It can inhibit or activate certain enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,5-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of methoxy, phenyl, and sulfanylidene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-[(2,5-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-14-8-9-16(23-2)12(10-14)11-15-17(21)20(18(24)19-15)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMYCXMBCKBHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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